Leucomycin A4
描述
Leucomycin A4 是Leucomycin复合物的主要代谢产物,Leucomycin复合物是一系列由链霉菌属细菌链霉菌产生且结构密切相关的巨环内酯类抗生素。 This compound 于1953年被发现,是该复合物中最有效的抗生素之一,对多种细菌具有显著的活性,包括金黄色葡萄球菌、枯草芽孢杆菌、白喉棒状杆菌、淋病奈瑟菌和流感嗜血杆菌 .
科学研究应用
Leucomycin A4 具有广泛的科学研究应用,包括:
化学: 用作研究巨环内酯类抗生素结构和反应性的模型化合物。
生物学: 研究其抗菌特性及其对各种细菌菌株的影响。
医学: 探索其在治疗细菌感染(尤其是革兰氏阳性细菌引起的感染)中的潜在用途。
工业: 用于开发新型抗生素和其他医药产品
作用机制
Leucomycin A4 通过与细菌核糖体结合抑制蛋白质合成发挥作用。这种作用破坏了细菌的生长和复制,最终导致细菌死亡。 This compound 的分子靶标包括细菌核糖体的50S亚基,其作用机制涉及的途径与肽键形成的抑制有关 .
生化分析
Biochemical Properties
Leucomycin A4 has potent activity against a variety of bacteria, including S. aureus, B. subtilis, C. diphtheriae, N. gonorrhoeae, and H. influenzae
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. It influences cell function by interfering with protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis . This interference with protein synthesis can lead to changes in gene expression and ultimately cell death.
Temporal Effects in Laboratory Settings
Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients .
Transport and Distribution
Given its antibacterial activity, it is likely transported into bacterial cells where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is likely within the bacterial cells it targets, specifically at the ribosomes where it inhibits protein synthesis
准备方法
合成路线和反应条件
Leucomycin A4 的制备涉及复杂的合成路线,包括乙酰化、酸碱水解。 This compound 及其相关化合物的结构通过各种光谱技术确定,如核磁共振(NMR)和紫外(UV)光谱 .
工业生产方法
This compound 的工业生产主要依靠链霉菌属细菌链霉菌的发酵。 在发酵过程中,在酸性条件下会产生降解产物,这些产物可能具有毒性和不良副作用 .
化学反应分析
反应类型
Leucomycin A4 经历了几种类型的化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除。
还原: 该反应涉及氢的添加或氧的去除。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
This compound 反应中常用的试剂包括酸、碱和各种有机溶剂。 这些反应的条件通常涉及控制温度和pH值以确保预期的结果 .
主要形成的产物
相似化合物的比较
Leucomycin A4 是一个结构密切相关的化合物家族的一部分,包括Leucomycin A1、A3、A5、A6、A7、A8、A9 和 A13。这些化合物具有相似的结构和抗菌特性,但在具体的化学修饰和光谱特征方面有所不同。 This compound 在其对多种细菌的有效活性及其特殊的结构特征方面是独一无二的 .
类似化合物的清单
- Leucomycin A1
- Leucomycin A3
- Leucomycin A5
- Leucomycin A6
- Leucomycin A7
- Leucomycin A8
- Leucomycin A9
- Leucomycin A13
属性
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTMRUKLMXPAKO-RXUUKHTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18361-46-1 | |
Record name | Leucomycin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucomycin A4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEUCOMYCIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between Leucomycin A4 and Leucomycin A3?
A1: this compound differentiates itself from Leucomycin A3 by the substitution at the 4-O position of the mycarose sugar moiety. While Leucomycin A3 possesses a 4-O-isovaleryl group, this compound has a 4-O-n-butyryl group instead. [] This seemingly minor alteration can potentially influence the molecule's binding affinity to its target and subsequently affect its biological activity.
Q2: How do the structures of this compound, A6, and A8 relate to each other?
A2: this compound, A6, and A8 belong to a subset of Leucomycin components that share a common structural feature: an O-acetyl group on C-3 of the 16-membered lactone ring. [] They primarily differ in the acyl substituent at the 4-O position of the mycarose sugar. This compound bears a 4-O-n-butyryl group, A6 carries a 4-O-propionyl group, and A8 possesses a 4-O-acetyl group. [] These variations in the acyl chain length may influence their pharmacological properties.
Q3: Besides structural characterization, what other information is available about this compound based on the provided research papers?
A3: The provided research papers primarily focus on the structural elucidation of this compound and its related components. [, ] Information regarding its interaction with targets, downstream effects, stability, catalytic properties, computational modeling, SAR, formulation, regulations, PK/PD, efficacy, resistance mechanisms, toxicology, delivery strategies, biomarkers, environmental impact, or other aspects you listed is not available in these research papers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。